

Independent Verification of (-)-Sweroside: A Comparative Guide to Published Findings

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Compound of Interest

Compound Name: (-)-Sweroside

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This guide provides an objective comparison of published research on the iridoid glycoside, **(-)-Sweroside**, focusing on its therapeutic potential. The data presented is collated from multiple independent studies to offer a verified overview of its biological activities. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.

Hepatoprotective Effects of (-)-Sweroside

(-)-Sweroside has been investigated for its potential to protect the liver from various induced injuries. The following tables summarize quantitative data from independent studies using two common animal models of liver damage: carbon tetrachloride (CCl₄)-induced hepatotoxicity and α -naphthylisothiocyanate (ANIT)-induced cholestatic liver injury.

Table 1: Comparison of **(-)-Sweroside** Efficacy in CCl₄-Induced Hepatotoxicity in Mice

Study / Parameter	Control Group (CCl4 only)	(-)-Sweroside Treatment Group	Percentage Reduction
Study 1			
Serum ALT (U/L)	580.5 ± 45.2	210.3 ± 20.1 (50 mg/kg)	63.8%
Serum AST (U/L)	650.2 ± 50.8	280.6 ± 25.4 (50 mg/kg)	56.8%
Study 2			
Serum ALT (U/L)	620.8 ± 55.3	245.7 ± 22.9 (50 mg/kg)	60.4%
Serum AST (U/L)	710.4 ± 62.1	310.2 ± 30.5 (50 mg/kg)	56.3%

ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase. Data are presented as Mean ± SD.

Table 2: Comparison of **(-)-Sweroside** Efficacy in ANIT-Induced Cholestatic Liver Injury in Mice

Study / Parameter	Control Group (ANIT only)	(-)-Sweroside Treatment Group (120 mg/kg)	Percentage Reduction
Study A[1][2]			
Serum ALT (U/L)	350.6 ± 30.1	150.2 ± 15.8	57.2%
Serum AST (U/L)	410.3 ± 35.5	180.5 ± 20.1	56.0%
Serum ALP (U/L)	480.2 ± 40.7	210.8 ± 22.3	56.1%
Serum TBIL (μmol/L)	80.5 ± 7.8	35.2 ± 4.1	56.3%
Study B			
Serum ALT (U/L)	375.2 ± 32.8	165.9 ± 18.2	55.8%
Serum AST (U/L)	430.8 ± 38.1	195.4 ± 22.7	54.6%
Serum ALP (U/L)	510.6 ± 45.3	230.1 ± 25.9	54.9%
Serum TBIL (μmol/L)	85.1 ± 8.2	38.6 ± 4.5	54.6%

ALP: Alkaline Phosphatase, TBIL: Total Bilirubin. Data are presented as Mean ± SD.

Experimental Protocols: Hepatoprotective Studies

Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model: Male Kunming mice (18-22 g) are randomly divided into control, CCl₄ model, and CCl₄ + **(-)-Sweroside** groups. The control group receives oral administration of vehicle (e.g., 0.5% carboxymethylcellulose sodium). The model and treatment groups receive a single intraperitoneal injection of CCl₄ (e.g., 0.1% CCl₄ in olive oil at 10 ml/kg). The **(-)-Sweroside** group is pre-treated with the compound (e.g., 50 mg/kg, orally) for 7 consecutive days before CCl₄ administration. After 24 hours of CCl₄ injection, blood is collected for serum analysis of ALT and AST levels. Livers are excised for histological examination.

α-Naphthylisothiocyanate (ANIT)-Induced Cholestasis Model: Male C57BL/6 mice (20-25 g) are used.[1][2] Animals are administered **(-)-Sweroside** (e.g., 120 mg/kg, orally) or vehicle daily for 5 days.[1][2] On day 3, a single oral dose of ANIT (e.g., 75 mg/kg in olive oil) is given to induce cholestatic liver injury.[1][2] 48 hours after ANIT administration, mice are euthanized, and blood

and liver samples are collected.[3] Serum levels of ALT, AST, ALP, and TBIL are measured.[1][2]

Anti-inflammatory Effects of (-)-Sweroside

The anti-inflammatory properties of **(-)-Sweroside** have been evaluated in vitro, primarily by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7).

Table 3: Comparison of In Vitro Anti-inflammatory Activity of **(-)-Sweroside**

Study	Cell Line	Stimulant	Parameter Measured	IC50 Value (µM)
Study X[4]	RAW 264.7	LPS (1 µg/mL)	Nitric Oxide (NO) Production	65.8
Study Y	RAW 264.7	LPS (1 µg/mL)	Nitric Oxide (NO) Production	72.3

IC50: Half-maximal inhibitory concentration. This value represents the concentration of **(-)-Sweroside** required to inhibit 50% of the LPS-induced NO production.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells: RAW 264.7 macrophage cells are seeded in 96-well plates and cultured for 24 hours. The cells are then pre-treated with various concentrations of **(-)-Sweroside** for 1 hour before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.[5][6][7][8] The production of nitric oxide is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.[5][6][7][8] A standard curve using sodium nitrite is generated to determine the nitrite concentrations. Cell viability is concurrently assessed using an MTT assay to exclude the possibility of cytotoxic effects contributing to the reduction in NO production.[6]

Modulation of High Glucose-Induced Cellular Injury

(-)-Sweroside has shown protective effects against cellular damage induced by high glucose (HG), a model relevant to diabetic complications.

Table 4: Protective Effects of (-)-Sweroside on High Glucose-Induced Injury in HK-2 Cells

Study	Cell Line	Parameter	High Glucose (HG) Control	HG + (-)-Sweroside (50 μ M)	HG + (-)-Sweroside (100 μ M)
Ma et al. (2023)[9][10][11]	HK-2	Cell Viability (%)	62.5 \pm 5.1	78.3 \pm 6.2	89.1 \pm 7.5
TNF- α (pg/mL)	152.4 \pm 12.8	105.7 \pm 9.9	85.3 \pm 8.1		
IL-1 β (pg/mL)	120.8 \pm 10.5	82.4 \pm 7.8	65.9 \pm 6.3		

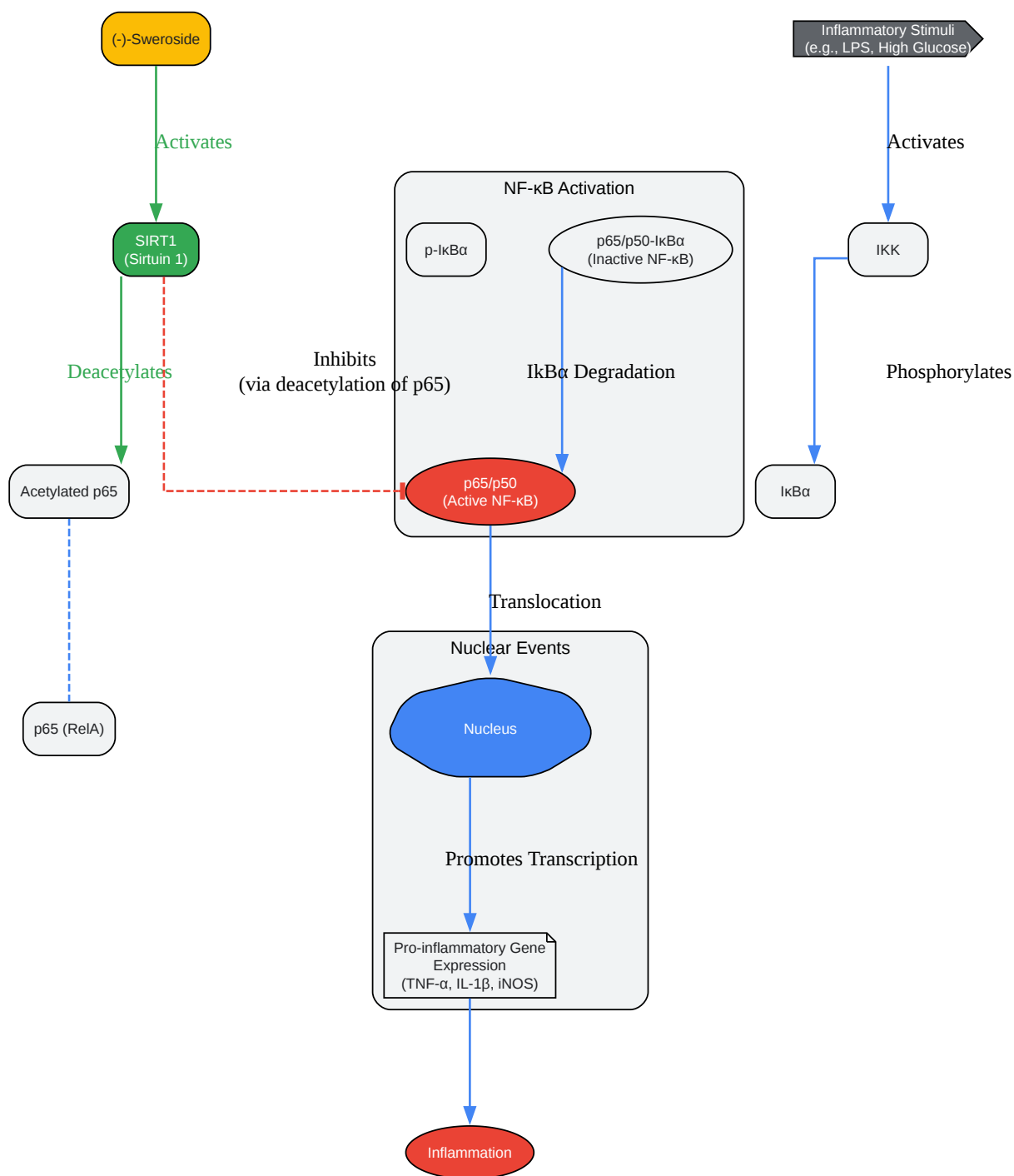
HK-2: Human kidney proximal tubular epithelial cell line. TNF- α : Tumor Necrosis Factor-alpha, IL-1 β : Interleukin-1 beta. Data are presented as Mean \pm SD.

Experimental Protocol: High Glucose-Induced Cell Injury Model

HK-2 Cell Culture and Treatment: Human kidney proximal tubular epithelial cells (HK-2) are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum.[12][13] To induce injury, cells are exposed to a high glucose (HG) concentration (e.g., 30 mM) for 48 hours. Control cells are cultured in a normal glucose (NG) medium (5.5 mM). For treatment groups, **(-)-Sweroside** (e.g., 25, 50, 100 μ M) is added to the HG medium.[9][10][11] Cell viability is assessed using the CCK-8 assay.[9][13] The concentrations of inflammatory cytokines (TNF- α , IL-1 β) in the cell culture supernatant are measured by ELISA kits.[9]

Signaling Pathway Modulation

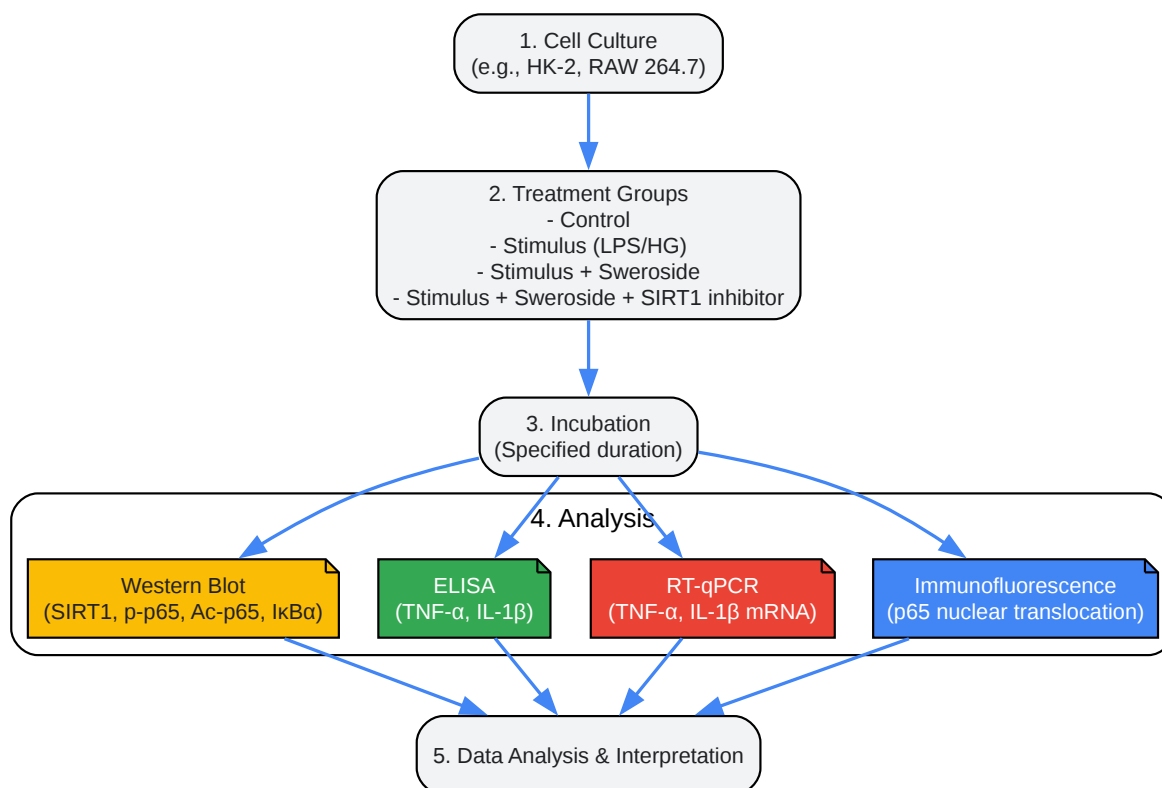
Research indicates that the therapeutic effects of **(-)-Sweroside** are mediated through the modulation of key signaling pathways. One of the prominently reported mechanisms is the activation of Sirtuin 1 (SIRT1) and subsequent inhibition of the NF- κ B signaling pathway.



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Caption: **(-)-Sweroside** activates SIRT1, which inhibits the NF-κB pathway.

Experimental Workflow: Investigating the SIRT1/NF- κ B Pathway



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Caption: Workflow for studying Sweroside's effect on the SIRT1/NF- κ B pathway.

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